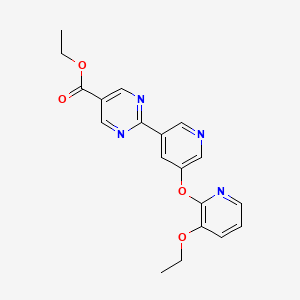
Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine core with pyridine and ethoxy substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . Another method involves the Diels–Alder reaction, followed by hydrogenation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace existing substituents on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in collagen synthesis, thereby reducing fibrosis . In neuroprotection, it may modulate pathways related to inflammation and apoptosis, such as the NF-kB pathway .
Comparison with Similar Compounds
Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives:
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Known for its anti-fibrotic activity.
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate: Exhibits similar biological activities but with different substituents.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Biological Activity
Ethyl 2-(5-((3-ethoxypyridin-2-yl)oxy)pyridin-3-yl)pyrimidine-5-carboxylate is a complex organic compound notable for its potential therapeutic applications. This compound features a unique structural arrangement that includes a pyrimidine core with ethoxy and pyridine substituents, contributing to its biological activity. The compound has garnered attention for its role as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), which is crucial in lipid metabolism, making it a candidate for treating metabolic disorders such as obesity and diabetes.
- Molecular Formula : C19H18N4O4
- Molecular Weight : 366.4 g/mol
- Chirality : Achiral, lacking defined stereocenters
Biological Activity Overview
This compound exhibits a range of biological activities, primarily through its inhibition of DGAT2. This inhibition can influence lipid synthesis and degradation, which is significant in metabolic regulation.
- Inhibition of DGAT2 : The compound acts as an inhibitor of DGAT2, leading to decreased triglyceride accumulation in cells, which may have implications for the treatment of non-alcoholic fatty liver disease (NAFLD) and other lipid-related disorders .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
- Anticancer Potential : Preliminary studies indicate that structurally related compounds can exhibit anticancer activity by influencing cellular pathways associated with cancer progression.
In Vitro Studies
In vitro studies have shown that this compound can effectively reduce lipid accumulation in cell lines, indicating its potential use in metabolic disorder therapies. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported around 45 μM, suggesting moderate potency .
Case Studies
A notable case study evaluated the compound's effects on hepatic stellate cells (HSCs), which are pivotal in liver fibrosis. The study demonstrated that treatment with related pyrimidine derivatives led to significant reductions in collagen synthesis, implicating potential therapeutic roles in fibrotic diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects | IC50 (μM) |
|---|---|---|---|
| Ethyl 2-(5-bromopyridin-3-yl)oxy-pyridine | Contains bromine substitution | Different reactivity due to halogen presence | Not specified |
| Ethyl 6-(5-(3,4-difluorophenyl)carbamoyl)pyrimidin-2-ylnicotinate | Fluorinated variant | Enhanced biological activity due to fluorination | 45.69 |
| Ethyl 3,4-dihydroxybenzoate | Hydroxy-substituted | Known for diverse pharmacological activities | Not specified |
Properties
Molecular Formula |
C19H18N4O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 2-[5-(3-ethoxypyridin-2-yl)oxypyridin-3-yl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H18N4O4/c1-3-25-16-6-5-7-21-18(16)27-15-8-13(9-20-12-15)17-22-10-14(11-23-17)19(24)26-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
VLLBCCUSLPTRES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC=C1)OC2=CN=CC(=C2)C3=NC=C(C=N3)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















